N-(1,3-benzothiazol-6-yl)-2-(5-methylfuran-2-yl)piperidine-1-carboxamide
Description
N-(1,3-benzothiazol-6-yl)-2-(5-methylfuran-2-yl)piperidine-1-carboxamide is a complex organic compound featuring a benzothiazole ring system fused to a piperidine ring, with a furan moiety as a substituent
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,3-benzothiazol-6-amine and 5-methylfuran-2-carboxylic acid.
Reaction Steps: The amine group of 1,3-benzothiazol-6-amine is first activated using a coupling agent like carbodiimide (e.g., EDCI) to form an active ester.
Piperidine Addition: The activated ester is then reacted with piperidine to form the final product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches using reactors equipped with temperature and pH control to ensure consistent quality.
Scale-Up: Industrial-scale production involves optimizing reaction conditions to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution pattern
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives at different positions on the rings
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-(5-methylfuran-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-5-8-16(23-12)15-4-2-3-9-21(15)18(22)20-13-6-7-14-17(10-13)24-11-19-14/h5-8,10-11,15H,2-4,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEKLSYOTMSPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CCCCN2C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the biological context, but it generally involves binding to the target and modulating its activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core but differ in the aryl group attached.
2-(5-methylfuran-2-yl)piperidine derivatives: These compounds have similar piperidine and furan structures but lack the benzothiazole moiety.
Uniqueness: N-(1,3-benzothiazol-6-yl)-2-(5-methylfuran-2-yl)piperidine-1-carboxamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
This compound represents a promising area of research with potential applications across various scientific disciplines. Its unique structure and reactivity make it a valuable tool in the development of new drugs, materials, and chemical processes.
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